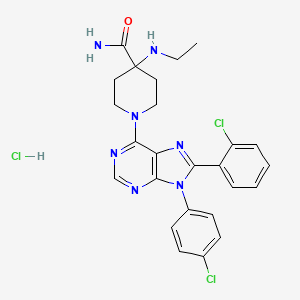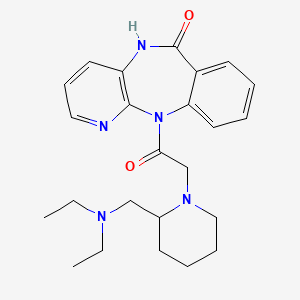
2-Phenylethynesulfonamide
Übersicht
Beschreibung
2-Phenylethynesulfonamide (PES) is a small molecular inhibitor of Heat shock protein 70 (Hsp70), which can interact with Hsp70 and disrupt its association with co-chaperones and substrate proteins of Hsp70 .
Molecular Structure Analysis
The molecular formula of 2-Phenylethynesulfonamide is C8H7NO2S . It undergoes a Michael addition reaction with Cys-574 and Cys-603 in the SBDα of human HspA1A (hHsp70), resulting in covalent attachment of a PES molecule to each Cys residue .Chemical Reactions Analysis
2-Phenylethynesulfonamide (PES) interacts with the substrate-binding domain of Hsp70 carboxyterminal and disrupts association between co-chaperones and substrate proteins .Physical And Chemical Properties Analysis
The molecular weight of 2-Phenylethynesulfonamide is 181.21 g/mol .Wissenschaftliche Forschungsanwendungen
Inhibition of Heat Shock Protein 70 (HSP70)
Pifithrin-mu is known to inhibit the function of HSP70, a protein that plays a crucial role in protein homeostasis during normal cell growth and stress responses . This inhibition can have significant effects on various biological processes, particularly in cancer cells.
Synergistic Effects with Platinum Drugs
Research has shown that Pifithrin-mu can have synergistic effects when combined with platinum drugs like cisplatin or oxaliplatin. This combination has been found to be effective in treating prostate and colorectal cancer cells .
Induction of Stress Granule Formation
Pifithrin-mu has been found to induce the formation of stress granules, which are cytoplasmic protein-RNA condensates that assemble in response to various insults. This process can regulate cell survival and rewire cellular signaling .
Inhibition of DNA Damage-Induced Apoptosis
Pifithrin-mu is known to inhibit DNA damage-induced apoptosis in human embryonic stem cells . This property could be useful in stem cell research and therapies.
Prevention of Liver Injury
2-Phenylethynesulfonamide has been found to prevent the induction of pro-inflammatory factors and attenuate liver injury caused by lipopolysaccharides (LPS). This effect is achieved by targeting the NHE1-Hsp70 complex .
Inhibition of Oral Squamous Cell Carcinoma (OSCC) Growth
2-Phenylethynesulfonamide has been shown to inhibit the growth of OSCC cells by blocking the function of HSP70 .
Induction of Apoptosis in B-Chronic Lymphocytic Leukemia (CLL) Cells
2-Phenylethynesulfonamide has been found to induce apoptosis in B-CLL cells in a p53-independent manner .
Upregulation of Noxa and Induction of p53-Independent Apoptosis
2-Phenylethynesulfonamide has been found to upregulate Noxa, a pro-apoptotic member of the Bcl-2 protein family, and induce p53-independent apoptosis .
Wirkmechanismus
Target of Action
Pifithrin-mu primarily targets the Heat Shock Protein 70 (HSP70) family . HSP70 proteins are molecular chaperones that play a crucial role in protein homeostasis, helping to fold and unfold proteins, and preventing the aggregation of proteins under stress conditions .
Mode of Action
Pifithrin-mu acts as an inhibitor of HSP70 . It prevents the binding of HSP70 to other proteins, thereby disrupting the normal functioning of the HSP70 chaperone system . This disruption leads to the accumulation of misfolded proteins in cells, which can trigger cell death .
Biochemical Pathways
The inhibition of HSP70 by Pifithrin-mu affects several biochemical pathways. It impairs the two major protein degradation systems in cells: the autophagy-lysosome system and the proteasome pathway . This leads to the accumulation of misfolded proteins, which can induce apoptosis .
Pharmacokinetics
It is known that pifithrin-mu can effectively inhibit the viability of cancer cells at low micromolar concentrations .
Result of Action
The primary result of Pifithrin-mu’s action is the induction of apoptosis, or programmed cell death . By inhibiting HSP70 and disrupting protein homeostasis, Pifithrin-mu causes the accumulation of misfolded proteins, leading to cellular stress and ultimately triggering apoptosis .
Action Environment
The efficacy and stability of Pifithrin-mu can be influenced by various environmental factors. For instance, it has been shown that Pifithrin-mu can enhance the antitumor effects of hyperthermia against human prostate cancer cells . .
Eigenschaften
IUPAC Name |
2-phenylethynesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316450 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethynesulfonamide | |
CAS RN |
64984-31-2 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 303580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64984-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynesulfonamide, 2-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



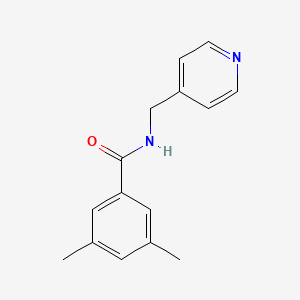
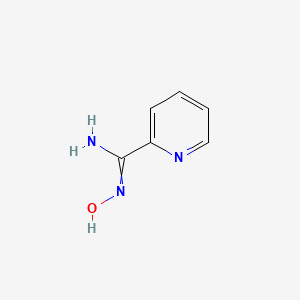
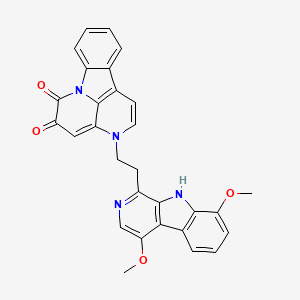
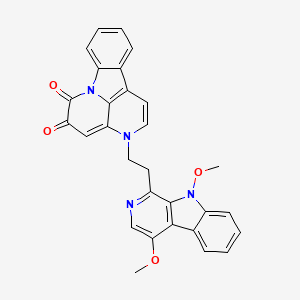
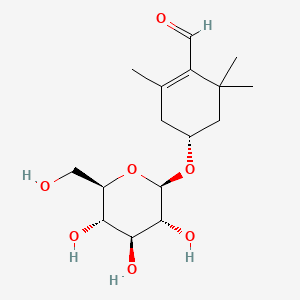
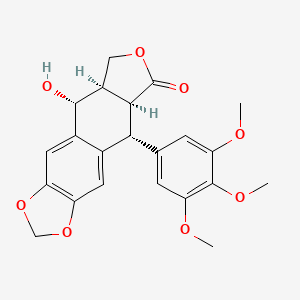
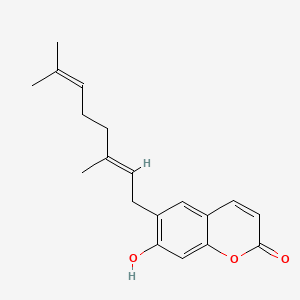

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)


